molecular formula AgO3P B082311 Silver metaphosphate CAS No. 13465-96-8

Silver metaphosphate

Cat. No.: B082311
CAS No.: 13465-96-8
M. Wt: 186.84 g/mol
InChI Key: RNJWWPJDKFJOGY-UHFFFAOYSA-M
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Description

Silver metaphosphate, with the chemical formula AgPO3, is a white solid material of interest in several advanced research areas . It is notably used in the development of photonic crystal fibers (PCFs) and fast-ion conducting (FIC) glasses. When fabricated into all-glass PCFs, this compound-based glasses act as a tunable infiltration medium, enabling the manipulation of photonic bandgap guidance patterns for potential use in in-fiber sensing and light-emitting devices . Furthermore, its high ionic conductivity, which can be enhanced by the addition of AgI, makes it a subject of study for solid-state electrolytes and other electrochemical applications . Research into silver phosphate glass-ceramics derived from similar compositions also shows promise for their dielectric properties, which are characterized by impedance spectroscopy to understand electrical behavior in material science . This compound can be synthesized through the melting and quenching of appropriate precursor salts, such as AgNO3 and NH4H2PO4 . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Properties

InChI

InChI=1S/Ag.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJWWPJDKFJOGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)=O.[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AgO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.840 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13465-96-8
Record name Silver metaphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silver metaphosphate
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Preparation Methods

Solid-Phase Grinding Method

The solid-phase grinding method utilizes mechanical energy to facilitate ion exchange between reactants at ambient conditions. In this approach, stoichiometric amounts of AgNO₃ and Na₂HPO₄ or Na₃PO₄ are ground into a homogeneous mixture. The process yields irregular Ag₃PO₄ particles ranging from 0.5 to 2.0 µm in size . Although this method is energy-efficient and avoids solvent use, it offers limited control over particle morphology and crystallinity. The absence of solvation effects often results in polydisperse aggregates, which may compromise photocatalytic efficiency due to reduced surface area .

Aqueous Precipitation Techniques

Aqueous precipitation involves the reaction of AgNO₃ with phosphate salts (e.g., NaH₂PO₄, Na₂HPO₄) in water, leading to the rapid formation of Ag₃PO₄ precipitates. The reaction kinetics are highly sensitive to pH, which is often modulated using urea or ammonia . For instance, adding NH₃·H₂O to AgNO₃ forms a silver-ammonia complex ([Ag(NH₃)₂]⁺), which reacts with PO₄³⁻ ions to produce Ag₃PO₄ with enhanced crystallinity . However, uncontrolled nucleation rates in aqueous systems often yield irregular morphologies. Recent advancements employ surfactants or templating agents to direct crystal growth, achieving cubic or tetrahedral Ag₃PO₄ structures with improved photocatalytic activity .

Hydrothermal Synthesis

Hydrothermal methods enable precise control over Ag₃PO₄ morphology by conducting reactions in sealed autoclaves at elevated temperatures (120–180°C). For example, using AgNO₃ and KH₂PO₄ in a 3:1 molar ratio under hydrothermal conditions produces Ag₃PO₄ microcrystals with exposed {110} facets, which exhibit superior photocatalytic degradation of organic dyes compared to spherical particles . The prolonged reaction time (6–24 hours) allows for Ostwald ripening, reducing defects and enhancing phase purity . However, this method’s reliance on high temperatures and pressures increases operational costs.

Organic-Phase Precipitation

Organic-phase precipitation involves dissolving AgNO₃ and phosphate precursors in polar aprotic solvents (e.g., dimethylformamide). The reduced dielectric constant of organic media slows nucleation, favoring monodisperse Ag₃PO₄ nanoparticles (20–50 nm) . This method also minimizes hydroxyl group adsorption on crystal surfaces, which can otherwise act as recombination centers for photogenerated electron-hole pairs . Despite these advantages, solvent removal and recycling pose challenges for large-scale applications.

Magnetron Sputtering and Thin-Film Deposition

Magnetron sputtering has been employed to fabricate Ag₃PO₄ thin films for antibacterial coatings. A silver seed layer is first deposited on a glass substrate, followed by spin-coating with AgNO₃ and Na₂HPO₄ solutions. Annealing at 300°C induces crystallization, producing films with uniform Ag₃PO₄ layers . The silver ion release rate from these films (0.42–1.22 µg·mm⁻²·h⁻¹) demonstrates potent bactericidal activity against Staphylococcus aureus biofilms . This technique’s scalability and compatibility with industrial substrates make it promising for medical device coatings.

Coprecipitation with Nano-Metal Modifications

Incorporating nano-silver (Ag⁰) into Ag₃PO₄ via coprecipitation enhances photostability by acting as electron sinks. For instance, adding 1–5 wt% Ag nanoparticles to Ag₃PO₄ reduces photoluminescence intensity by 40–60%, indicating suppressed charge recombination . However, excessive Ag⁰ loading (>5%) obstructs light absorption and reduces photocatalytic efficiency . The hybrid material’s XRD patterns show peak broadening, reflecting decreased crystallinity due to lattice strain from Ag⁰ incorporation .

Comparative Analysis of Phosphate Precursors

The choice of phosphate precursor significantly impacts Ag₃PO₄ purity and morphology. A study comparing H₃PO₄, NaH₂PO₄, Na₂HPO₄, and Na₃PO₄·12H₂O revealed that Na₂HPO₄ yields phase-pure Ag₃PO₄, whereas H₃PO₃ produces mixed phases . Higher precursor concentrations (0.2 M vs. 0.1 M) increase particle size from 200 nm to 1 µm but reduce surface area from 18 m²/g to 8 m²/g .

Table 1: Effect of Phosphate Precursors on Ag₃PO₄ Properties

PrecursorPurity (%)Average Size (nm)Surface Area (m²/g)
NaH₂PO₄9230015
Na₂HPO₄9825018
Na₃PO₄·12H₂O8550010

Role of pH and Reaction Kinetics

pH modulation during synthesis critically influences Ag₃PO₄’s structural evolution. At pH < 6, H₂PO₄⁻ dominates, leading to incomplete precipitation and residual Ag⁺ ions. Conversely, pH > 8 promotes PO₄³⁻ availability, facilitating stoichiometric Ag₃PO₄ formation . Urea hydrolysis provides gradual pH adjustment (6.5–7.5), yielding well-defined crystals with 95% phase purity .

Post-Synthesis Treatments

Post-synthesis annealing at 200–400°C enhances crystallinity but risks Ag⁰ formation via thermal reduction. Photoluminescence spectra of annealed samples show a 30% reduction in emission intensity, correlating with improved charge separation . Washing with ethanol removes surface nitrate impurities, increasing photocatalytic degradation rates of methyl orange from 80% to 95% under visible light .

Chemical Reactions Analysis

Types of Reactions: Silver metaphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Silver orthophosphate (Ag₃PO₄)

    Reduction: Elemental silver (Ag) and phosphorus compounds

    Substitution: Mixed-metal phosphates (e.g., copper metaphosphate, zinc metaphosphate)

Comparison with Similar Compounds

Silver Hexafluorophosphate (AgPF₆)

  • Structure : Unlike AgPO₃, which contains a polymeric metaphosphate anion, AgPF₆ features a hexafluorophosphate anion ([PF₆]⁻) with a octahedral geometry .
  • Solubility : AgPF₆ is highly soluble in polar solvents like water and acetonitrile, whereas AgPO₃ is sparingly soluble .
  • Applications : AgPF₆ is widely used as a catalyst in organic synthesis and electrolyte solutions, whereas AgPO₃ is primarily employed in solid-state ionic conductors .

Sodium Metaphosphate (NaPO₃)

  • Structure : Sodium metaphosphate forms cyclic or linear polymeric chains (e.g., trimetaphosphate or hexametaphosphate), unlike the linear chains in AgPO₃ .

Transition Metal Metaphosphates (e.g., FePO₃, AlPO₃)

  • Synthesis : These are synthesized via high-temperature (800°C) fusion of metal chlorides with ammonium phosphate, producing hygroscopic, glassy/crystalline solids . AgPO₃, however, is synthesized at lower temperatures via precipitation .
  • Purity : Transition metal metaphosphates often contain impurities (e.g., FePO₃ with 5% Fe, 2% Al), whereas AgPO₃’s purity exceeds 98% in commercial samples .

Physicochemical Properties

Property Silver Metaphosphate (AgPO₃) Sodium Metaphosphate (NaPO₃) Silver Hexafluorophosphate (AgPF₆) Iron Metaphosphate (FePO₃)
Solubility in Water Insoluble Soluble Soluble Insoluble
Thermal Stability Stable in glass matrices Decomposes at high temperatures Stable in ionic solutions Stable up to 800°C
Ionic Conductivity High (in AgI composites) Low N/A Low

Biological Activity

Silver metaphosphate, a compound formed by the combination of silver ions and metaphosphate, has garnered attention for its biological activity, particularly in antimicrobial applications. This article reviews the biological properties of this compound, focusing on its antibacterial effects, mechanisms of action, and potential applications in medical fields.

Overview of this compound

This compound is a type of silver phosphate glass that exhibits unique properties due to its ionic composition. It is characterized by its ability to release silver ions (Ag+Ag^+) in biological environments, which are known for their antimicrobial effects. The structure and composition of this compound can significantly influence its biological activity.

Antibacterial Properties

Numerous studies have demonstrated the effectiveness of this compound in inhibiting bacterial growth. The antibacterial activity is primarily attributed to the release of silver ions, which disrupt various cellular processes in bacteria.

  • Cell Membrane Disruption : Silver ions can penetrate the bacterial cell wall, leading to membrane destabilization and eventual cell lysis. This effect is enhanced by the small size and high surface area of silver nanoparticles derived from this compound .
  • Reactive Oxygen Species (ROS) Production : Silver ions induce oxidative stress within bacterial cells by increasing ROS levels, which can damage cellular components such as DNA and proteins .
  • Inhibition of Biofilm Formation : Studies have shown that this compound effectively prevents biofilm formation by bacteria like Staphylococcus aureus, which is critical in clinical settings where biofilms can lead to persistent infections .

Study 1: Antibacterial Efficacy Against Staphylococcus aureus

A study investigated the effect of varying concentrations of silver in phosphate-based glasses on the formation of Staphylococcus aureus biofilms. The results indicated that higher silver content led to increased bactericidal activity, with an optimal release rate of 0.420.42 to 1.22μgmm2h11.22\,\mu g\cdot mm^{-2}\cdot h^{-1} correlating with effective biofilm inhibition .

Silver Content (mol%)Bactericidal ActivityIon Release Rate (μgmm2h1\mu g\cdot mm^{-2}\cdot h^{-1})
10Moderate0.42
15High0.82
20Very High1.22

Study 2: Cytotoxicity and Biocompatibility

Another research effort assessed the cytotoxic effects of silver-doped phosphate coacervates on human keratinocyte cells. The study found that while increased concentrations of Ag+Ag^+ can be toxic, appropriate formulations maintained biocompatibility while effectively inhibiting pathogenic bacteria associated with wound infections .

Applications in Medicine

The unique properties of this compound make it suitable for various medical applications:

  • Wound Dressings : Its ability to release silver ions can help prevent infections in wounds by targeting common pathogens .
  • Implant Coatings : this compound coatings on medical implants can reduce the risk of biofilm formation and subsequent infections .
  • Antimicrobial Agents : Formulations containing this compound are being explored as alternatives to traditional antibiotics, particularly against antibiotic-resistant strains .

Q & A

Q. What are the established methods for synthesizing silver metaphosphate, and how can their purity be validated?

this compound (AgPO₃) is typically synthesized via solid-state reactions or solution-based routes. A common method involves sintering stoichiometric mixtures of silver nitrate (AgNO₃) and ammonium phosphate precursors at high temperatures (e.g., 400–600°C) under controlled atmospheres to prevent oxidation . For solution-based synthesis, silver salts are reacted with metaphosphate ions in non-aqueous solvents to avoid hydrolysis . Purity validation requires X-ray diffraction (XRD) to confirm crystallinity and phase identity, coupled with energy-dispersive X-ray spectroscopy (EDS) or inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry. Thermogravimetric analysis (TGA) can detect residual solvents or decomposition products .

Q. What spectroscopic and microscopic techniques are critical for characterizing this compound’s structural and electronic properties?

  • Raman/FTIR spectroscopy : Identifies P–O bonding configurations and metaphosphate ring/chain structures .
  • X-ray photoelectron spectroscopy (XPS) : Probes oxidation states of silver and phosphorus, critical for assessing redox stability .
  • Transmission electron microscopy (TEM) : Resolves nanoscale morphology and crystallite boundaries, especially in glass composites .
  • Impedance spectroscopy : Measures ionic conductivity in this compound glasses, with temperature-dependent studies revealing ion migration mechanisms .

Q. How does this compound’s ionic conductivity compare to other silver-based electrolytes, and what factors influence this property?

this compound glasses exhibit ionic conductivities ranging from 10⁻⁵ to 10⁻³ S/cm at room temperature, depending on composition and processing. For example, AgI–AgPO₃ composites show enhanced conductivity due to Ag⁺ ion mobility facilitated by iodide incorporation . Key factors include:

  • Glass-forming additives (e.g., AgI, WO₃): Modify glass transition temperatures and ion transport pathways.
  • Thermal history : Annealing protocols affect phase segregation and defect density.
  • Dopants : Rare-earth ions (e.g., La³⁺, Er³⁺) can alter local coordination environments, impacting conductivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on this compound’s ion dynamics?

Discrepancies in ionic conductivity measurements often arise from variations in sample homogeneity or interfacial effects. Reverse Monte Carlo (RMC) simulations, parameterized with neutron/X-ray scattering data, can model Ag⁺ migration pathways in amorphous AgPO₃ matrices . Density functional theory (DFT) calculations further elucidate activation energies for ion hopping and the role of metaphosphate ring distortions . Combining these methods with in situ impedance spectroscopy under controlled humidity/temperature reduces artifacts .

Q. What strategies optimize this compound’s stability in electrochemical or catalytic applications?

  • Composite design : Embedding AgPO₃ in polymer matrices (e.g., PEO) mitigates moisture sensitivity while retaining ionic conductivity .
  • Surface passivation : Atomic layer deposition (ALD) of Al₂O₃ or SiO₂ coatings prevents Ag⁺ migration and redox degradation in solar cell contacts .
  • Doping : Incorporating transition metals (e.g., WO₃) enhances thermal stability and reduces phase separation in glassy systems .

Q. How do this compound’s metastable intermediates influence its reactivity in phosphorylation reactions?

In non-aqueous solvents, this compound can form reactive intermediates like metaphosphate anhydrides (PO₃⁻), which act as electrophilic agents in phosphorylation. In situ NMR or Raman spectroscopy tracks these intermediates during reactions with nucleophiles (e.g., alcohols, amines). Kinetic studies under anhydrous conditions reveal that Ag⁺ coordinates with phosphate groups, lowering activation barriers for P–O bond cleavage .

Q. What advanced imaging techniques reveal interfacial phenomena in this compound-based heterostructures?

  • Conductive atomic force microscopy (C-AFM) : Maps local conductivity variations at AgPO₃-electrode interfaces, identifying hotspots for ion accumulation .
  • Scanning transmission electron microscopy (STEM) with EELS : Resolves chemical gradients and oxidation states at sub-nanometer scales in composite glasses .

Methodological Guidance for Contradictory Data

  • Reproducibility checks : Standardize synthesis protocols (e.g., heating rates, precursor purity) to minimize batch-to-batch variability .
  • Cross-validation : Combine multiple characterization techniques (e.g., XRD, TEM, impedance) to reconcile structural and functional discrepancies .
  • Open datasets : Share raw impedance spectra or scattering data in repositories using FAIR metadata standards for collaborative analysis .

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